Rufinamide Rufinamide Rufinamide is a board spectrum anticonvulsant. It is used in combination with other medication and therapy to treat Lennox–Gastaut syndrome and various other seizure disorders. Rufinamide was approved by the US Food and Drug Administration on November 14, 2008 as adjunctive treatment of seizures associated with Lennox-Gastaut syndrome in children 4 years and older and adults. Rufinamide has efficacy for partial seizures. Rufinamide prolongs the inactivation of sodium channels and limits the frequency of action potential firing in cultured and acutely isolated neurons.
Brand Name: Vulcanchem
CAS No.: 106308-44-5
VCID: VC0542061
InChI: InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
SMILES: C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Molecular Formula: C10H8F2N4O
Molecular Weight: 238.19 g/mol

Rufinamide

CAS No.: 106308-44-5

Inhibitors

VCID: VC0542061

Molecular Formula: C10H8F2N4O

Molecular Weight: 238.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Rufinamide - 106308-44-5

CAS No. 106308-44-5
Product Name Rufinamide
Molecular Formula C10H8F2N4O
Molecular Weight 238.19 g/mol
IUPAC Name 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
Standard InChIKey POGQSBRIGCQNEG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Canonical SMILES C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Appearance XXXX solid powder
Description Rufinamide is a board spectrum anticonvulsant. It is used in combination with other medication and therapy to treat Lennox–Gastaut syndrome and various other seizure disorders. Rufinamide was approved by the US Food and Drug Administration on November 14, 2008 as adjunctive treatment of seizures associated with Lennox-Gastaut syndrome in children 4 years and older and adults. Rufinamide has efficacy for partial seizures. Rufinamide prolongs the inactivation of sodium channels and limits the frequency of action potential firing in cultured and acutely isolated neurons.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CGP 33101
CGP-33101
Inovelon
rufinamide
Reference 1: Coppola G, Besag F, Cusmai R, Dulac O, Kluger G, Moavero R, Nabbout R, Nikanorova M, Pisani F, Verrotti A, von Stülpnagel C, Curatolo P. Current role of rufinamide in the treatment of childhood epilepsy: literature review and treatment guidelines. Eur J Paediatr Neurol. 2014 Nov;18(6):685-90. doi: 10.1016/j.ejpn.2014.05.008. Epub 2014 May 28. Review. PubMed PMID: 24929673.
2: Bentué-Ferrer D, Tribut O, Verdier MC. [Therapeutic drug monitoring of rufinamide]. Therapie. 2012 Mar-Apr;67(2):161-5. doi: 10.2515/therapie/2012013. Epub 2012 Aug 2. Review. French. PubMed PMID: 22850104.
3: McCormack PL. Rufinamide: a pharmacoeconomic profile of its use as adjunctive therapy in Lennox-Gastaut syndrome. Pharmacoeconomics. 2012 Mar;30(3):247-56. doi: 10.2165/11208630-000000000-00000. Review. PubMed PMID: 22332960.
4: Chung SS, Kelly K, Schusse C. New and emerging treatments for epilepsy: review of clinical studies of lacosamide, eslicarbazepine acetate, ezogabine, rufinamide, perampanel, and electrical stimulation therapy. J Epilepsy Res. 2011 Dec 30;1(2):35-46. doi: 10.14581/jer.11008. eCollection 2011 Dec. Review. PubMed PMID: 24649444; PubMed Central PMCID: PMC3952328.
5: Resnick T, Arzimanoglou A, Brown LW, Flamini R, Kerr M, Kluger G, Kothare S, Philip S, Harrison M, Narurkar M. Rufinamide from clinical trials to clinical practice in the United States and Europe. Epileptic Disord. 2011 May;13 Suppl 1:S27-43. doi: 10.1684/epd.2011.0421. Review. PubMed PMID: 21669560.
6: Wier HA, Cerna A, So TY. Rufinamide for pediatric patients with Lennox-Gastaut syndrome: a comprehensive overview. Paediatr Drugs. 2011 Apr 1;13(2):97-106. doi: 10.2165/11586920-000000000-00000. Review. PubMed PMID: 21351809.
7: Besag FM. Rufinamide for the treatment of Lennox-Gastaut syndrome. Expert Opin Pharmacother. 2011 Apr;12(5):801-6. doi: 10.1517/14656566.2011.560836. Epub 2011 Feb 24. Review. PubMed PMID: 21348771.
8: Joseph JR, Schultz RJ, Wilfong AA. Rufinamide for refractory epilepsy in a pediatric and young adult population. Epilepsy Res. 2011 Jan;93(1):87-9. doi: 10.1016/j.eplepsyres.2010.10.017. Epub 2010 Dec 15. Review. PubMed PMID: 21111576.
9: Ferrie CD. Rufinamide: a new antiepileptic drug treatment for Lennox-Gastaut syndrome. Expert Rev Neurother. 2010 Jun;10(6):851-60. doi: 10.1586/ern.10.51. Review. PubMed PMID: 20518600.
10: Wisniewski CS. Rufinamide: a new antiepileptic medication for the treatment of seizures associated with lennox-gastaut syndrome. Ann Pharmacother. 2010 Apr;44(4):658-67. doi: 10.1345/aph.1M679. Epub 2010 Mar 16. Review. PubMed PMID: 20233912.
11: Herranz JL. [Rufinamide. A review of its pharmacokinetic and pharmacodynamic properties]. Rev Neurol. 2008 Oct 1-15;47(7):369-73. Review. Spanish. PubMed PMID: 18841549.
12: Kreutzkamp B. [Rufinamide. An orphan drug for treatment of Lennox-Gastaut syndrome]. Med Monatsschr Pharm. 2007 Oct;30(10):358-61. Review. German. PubMed PMID: 17966284.
13: Heaney D, Walker MC. Rufinamide. Drugs Today (Barc). 2007 Jul;43(7):455-60. Review. PubMed PMID: 17728846.
14: Hakimian S, Cheng-Hakimian A, Anderson GD, Miller JW. Rufinamide: a new anti-epileptic medication. Expert Opin Pharmacother. 2007 Aug;8(12):1931-40. Review. PubMed PMID: 17696794.
15: Arroyo S. Rufinamide. Neurotherapeutics. 2007 Jan;4(1):155-62. Review. PubMed PMID: 17199032.
16: Cheng-Hakimian A, Anderson GD, Miller JW. Rufinamide: Pharmacology, clinical trials, and role in clinical practice. Int J Clin Pract. 2006 Nov;60(11):1497-501. Review. PubMed PMID: 17073844.
17: Deeks ED, Scott LJ. Rufinamide. CNS Drugs. 2006;20(9):751-60; discussion 761. Review. PubMed PMID: 16953653.
18: Rufinamide: CGP 33101, E 2080, RUF 331, Xilep. Drugs R D. 2005;6(4):249-52. Review. PubMed PMID: 15991887.
19: Jain KK. An assessment of rufinamide as an anti-epileptic in comparison with other drugs in clinical development. Expert Opin Investig Drugs. 2000 Apr;9(4):829-40. Review. PubMed PMID: 11060713.
PubChem Compound 129228
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator